4-Chloro-7-ethoxyquinoline
Overview
Description
4-Chloro-7-ethoxyquinoline is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and serve as key synthetic precursors for various therapeutic agents, including anticancer, anti-malarial, antidiabetic, and antiviral drugs . The presence of a chlorine atom and an ethoxy group on the quinoline nucleus can significantly influence the compound's chemical behavior and biological activity.
Synthesis Analysis
The synthesis of 4-chloro-7-ethoxyquinoline derivatives has been reported using different methodologies. A new and improved synthetic route for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, a derivative of 4-chloro-7-ethoxyquinoline, involves a basic cyclization of o-[(2-cyanovinyl)amino]benzoate to give 3-cyano-4-hydroxyquinoline, followed by several steps to obtain the final product with high purity and yield . Another synthesis approach for a related compound, N-(4chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, is based on the Gould-Jacobs methodology, which, despite its straightforwardness, has been found to be less advantageous due to high temperatures required and the formation of tars and resins .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. For instance, the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was determined using X-ray crystallography, revealing that the molecule belongs to the orthorhombic system and forms a three-dimensional structure via weak hydrogen bonding . Such structural analyses are essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions that can lead to the formation of new heterocyclic systems. For example, 7-chloro-4-methoxyquinoline reacts with thiophosgene and barium carbonate to undergo ring scission, followed by ring closure to yield different heterocyclic compounds . These reactions are significant for the diversification of quinoline-based chemical libraries.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloro-7-ethoxyquinoline derivatives are influenced by their functional groups and molecular structure. These properties are important for the compound's solubility, stability, and reactivity, which in turn affect their pharmacokinetic and pharmacodynamic profiles. Although the provided papers do not directly discuss the physical and chemical properties of 4-chloro-7-ethoxyquinoline, such analyses are typically conducted using techniques like NMR spectroscopy, mass spectrometry, and HPLC to ensure the identity and purity of the synthesized compounds .
Scientific Research Applications
Synthesis and Medicinal Applications
4-Chloroquinolines, such as N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, are key synthetic precursors in medicinal chemistry, particularly for anticancer and antimalarial agents. They play a crucial role in the synthesis of drugs like pelitinib and neratinib, which are irreversible inhibitors of key cancer-related receptors like EGFR and HER-2 kinases (Mao, Zhu, Chen, Shen, & Jiang, 2014). A new and improved synthetic route for this compound has been developed, optimizing its production for commercial and clinical applications (Mao et al., 2012).
Molecular and Crystallographic Studies
The molecular structure of various 4-alkoxy-7-Cl-quinolines, including 7-chloro-4-ethoxyquinoline, reveals that these molecules are planar and exhibit significant π-π interactions. This understanding is crucial for designing molecules with desired properties in drug development (Gomes, Low, Wardell, Cardoso, & de Souza, 2013).
Antioxidative Effects
7-Chloro-4-hydroxyquinoline, a derivative of 4-chloroquinoline, has been studied for its antioxidative properties. It shows potential in inhibiting free-radical-induced peroxidation, which could be beneficial in developing novel antioxidant drugs (Liu, Han, Lin, & Luo, 2002).
Chemosensor Applications
4-Chloroquinolines have also been used in developing chemosensors, such as in the detection of cadmium ions. This application could be significant in environmental monitoring and food safety (Prodi et al., 2001).
Antimicrobial Activity
Derivatives of 4-chloroquinoline have been synthesized and evaluated for antimicrobial activity. These compounds have shown promising results against various microbial strains, indicating their potential as antimicrobial agents (Khan, Miller, Rainsford, & Zhou, 2013).
Future Directions
Quinoline heterocycles, such as 4-Chloro-7-ethoxyquinoline, are useful scaffolds for developing bioactive molecules used in various applications, including anticancer, antimalarial, and antimicrobial treatments . Therefore, future research may focus on synthesizing novel quinoline derivatives and investigating their biological activities .
properties
IUPAC Name |
4-chloro-7-ethoxyquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQRJBISXXFVNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC=CC(=C2C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734988 | |
Record name | 4-Chloro-7-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-ethoxyquinoline | |
CAS RN |
178984-50-4 | |
Record name | 4-Chloro-7-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.